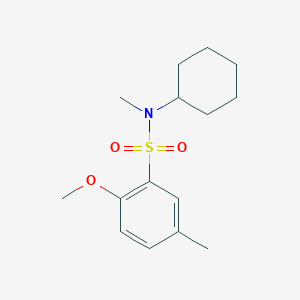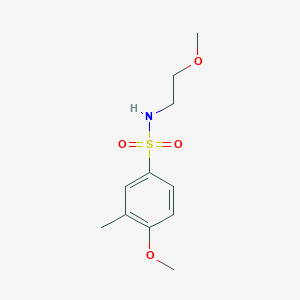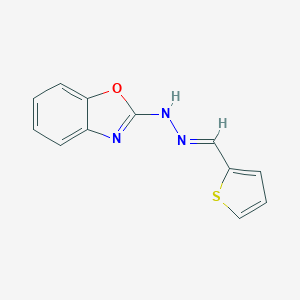
2-Thiophenecarbaldehyde 1,3-benzoxazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarbaldehyde 1,3-benzoxazol-2-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
2-Thiophenecarbaldehyde 1,3-benzoxazol-2-ylhydrazone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer and antimicrobial activity. In material science, it has been used as a building block for the synthesis of various organic materials. In analytical chemistry, it has been used as a reagent for the detection of various metal ions.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarbaldehyde 1,3-benzoxazol-2-ylhydrazone is not well understood. However, it has been suggested that the compound may exert its biological activity through the inhibition of specific enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Thiophenecarbaldehyde 1,3-benzoxazol-2-ylhydrazone have been extensively studied. In vitro studies have shown that the compound exhibits anticancer and antimicrobial activity. It has also been shown to exhibit antioxidant activity and to inhibit specific enzymes. In vivo studies have shown that the compound exhibits anti-inflammatory and analgesic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Thiophenecarbaldehyde 1,3-benzoxazol-2-ylhydrazone is its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The compound is relatively easy to synthesize and has been shown to exhibit biological activity at low concentrations. However, one of the major limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Thiophenecarbaldehyde 1,3-benzoxazol-2-ylhydrazone. One area of research is the elucidation of the compound's mechanism of action. This will help to better understand the biological activity of the compound and may lead to the development of more potent analogs. Another area of research is the exploration of the compound's potential applications in drug discovery and material science. Finally, there is a need for further studies to investigate the potential toxicity of the compound and to develop methods for minimizing its toxicity.
Métodos De Síntesis
The synthesis of 2-Thiophenecarbaldehyde 1,3-benzoxazol-2-ylhydrazone involves the reaction of 2-thiophenecarbaldehyde with 2-aminobenzoxazole in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the desired compound. The synthesis method has been optimized to produce high yields of the compound and has been extensively studied in the literature.
Propiedades
Nombre del producto |
2-Thiophenecarbaldehyde 1,3-benzoxazol-2-ylhydrazone |
|---|---|
Fórmula molecular |
C12H9N3OS |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
N-[(E)-thiophen-2-ylmethylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C12H9N3OS/c1-2-6-11-10(5-1)14-12(16-11)15-13-8-9-4-3-7-17-9/h1-8H,(H,14,15)/b13-8+ |
Clave InChI |
AVYGEHSDTYPMQI-MDWZMJQESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(O2)N/N=C/C3=CC=CS3 |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NN=CC3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)NN=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B256487.png)
![5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B256488.png)
![3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B256489.png)
![2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B256492.png)
![2-[(4-Ethylpiperazin-1-yl)sulfonyl]benzonitrile](/img/structure/B256496.png)
![(6E)-6-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B256498.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256503.png)
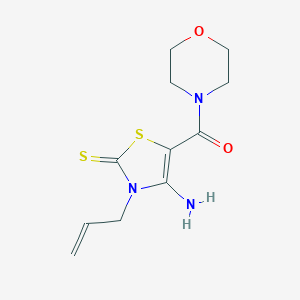
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256506.png)
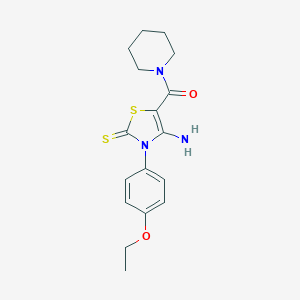
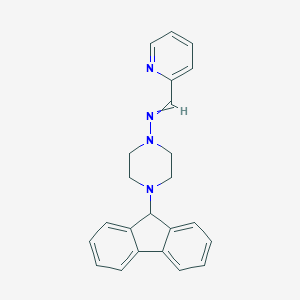
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione](/img/structure/B256514.png)
